molecular formula C19H22O B3025136 2',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone CAS No. 898780-66-0

2',5'-Dimethyl-3-(3,5-dimethylphenyl)propiophenone

Cat. No.: B3025136
CAS No.: 898780-66-0
M. Wt: 266.4 g/mol
InChI Key: DEGNTQANLKPDSU-UHFFFAOYSA-N
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Description

2’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C19H22O It is a derivative of propiophenone, characterized by the presence of dimethyl groups on both the phenyl and propiophenone moieties

Scientific Research Applications

2’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 2,5-dimethylbenzoyl chloride and 3,5-dimethylphenylpropane.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent, such as dichloromethane, at low temperatures to control the reaction rate and prevent side reactions.

    Procedure: The 2,5-dimethylbenzoyl chloride is added dropwise to a solution of 3,5-dimethylphenylpropane and aluminum chloride in dichloromethane. The mixture is stirred at low temperature, and the reaction progress is monitored by thin-layer chromatography (TLC).

    Workup: After completion, the reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of 2’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the reagent used.

Mechanism of Action

The mechanism of action of 2’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the modulation of specific biochemical pathways, which can lead to changes in cellular functions. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2’,5’-Dimethyl-3-(3-methylphenyl)propiophenone
  • 2’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
  • 2,5-Dimethyl-3-hexene

Uniqueness

2’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone is unique due to the specific positioning of the dimethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects.

This comprehensive overview highlights the significance of 2’,5’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone in various scientific domains. Its unique structure and properties make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-5-6-16(4)18(12-13)19(20)8-7-17-10-14(2)9-15(3)11-17/h5-6,9-12H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGNTQANLKPDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644898
Record name 1-(2,5-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-66-0
Record name 1-(2,5-Dimethylphenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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